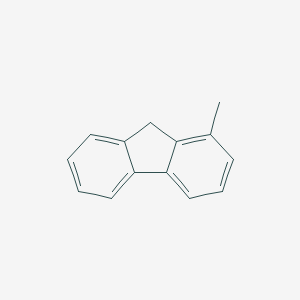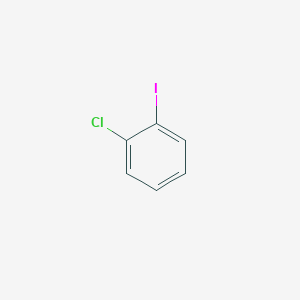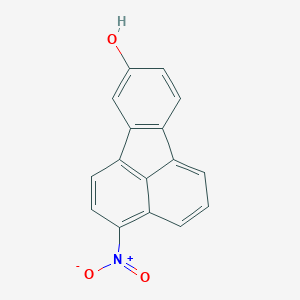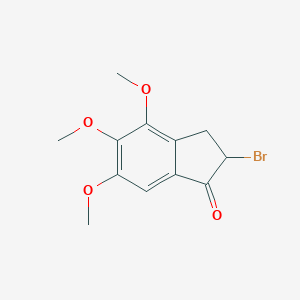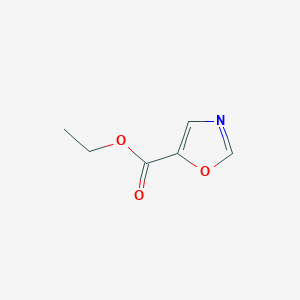
3-Butyryl-4-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyryl-4-methyloxazolidin-2-one, also known as BM-3, is a cyclic dipeptide that has been found to have various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. BM-3 has been reported to have various biochemical and physiological effects, making it a potential candidate for future research.
Mechanism of Action
3-Butyryl-4-methyloxazolidin-2-one has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action of this compound is not fully understood, but it is believed to involve the disruption of the cell membrane and the inhibition of protein synthesis. This compound has also been reported to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune response. This compound has also been reported to have anti-inflammatory and analgesic properties. In addition, this compound has been shown to interact with different enzymes and receptors, which may explain its diverse biological activities.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Butyryl-4-methyloxazolidin-2-one in lab experiments is its stability and solubility in different solvents. This compound is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its application in certain research areas.
Future Directions
There are several future directions for 3-Butyryl-4-methyloxazolidin-2-one research, including the development of this compound-based drugs for the treatment of bacterial and fungal infections, the synthesis of this compound-based cyclic peptides with potential therapeutic applications, and the conjugation of this compound with different biomolecules to improve their stability and activity. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in different experimental systems.
Conclusion:
In conclusion, this compound is a cyclic dipeptide with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has potential applications in drug discovery, peptide synthesis, and bioconjugation, making it a promising candidate for future research.
Synthesis Methods
3-Butyryl-4-methyloxazolidin-2-one can be synthesized using different methods, including solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The solution-phase synthesis involves the reaction of N-protected amino acids with an activated ester of the other amino acid in a suitable solvent. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with another amino acid using a coupling reagent. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the protected amino acids.
Scientific Research Applications
3-Butyryl-4-methyloxazolidin-2-one has been used in various scientific research applications, including drug discovery, peptide synthesis, and bioconjugation. This compound has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug development. This compound has been conjugated with different biomolecules, such as antibodies and enzymes, to improve their stability and activity.
properties
CAS RN |
111292-83-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-butanoyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChI Key |
FTBWXCQJZQQIRS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(COC1=O)C |
Canonical SMILES |
CCCC(=O)N1C(COC1=O)C |
synonyms |
2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



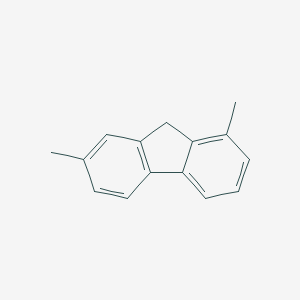
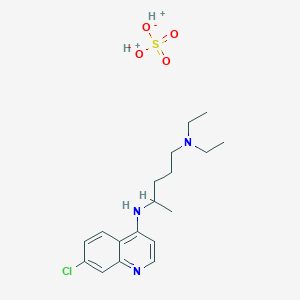
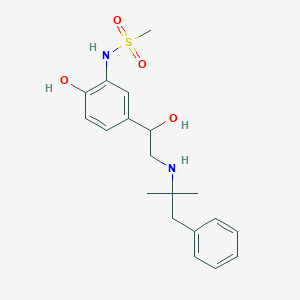
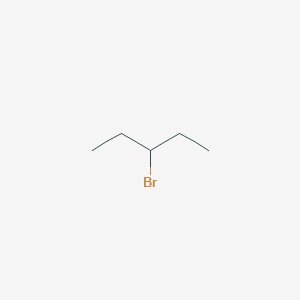
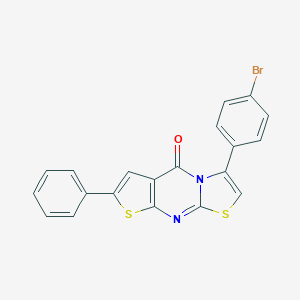
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)

